molecular formula C18H19NO4 B3308667 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one CAS No. 93886-36-3

6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one

Cat. No.: B3308667
CAS No.: 93886-36-3
M. Wt: 313.3 g/mol
InChI Key: DOYKCFPMWMAABE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one involves several steps. One common synthetic route includes the reaction of 4-methoxyphenol with benzyl chloride to form 4-methoxybenzyl chloride. This intermediate is then reacted with morpholine in the presence of a base to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-[(4-methoxyphenoxy)-phenylmethyl]morpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-21-14-7-9-15(10-8-14)23-18(13-5-3-2-4-6-13)16-11-19-17(20)12-22-16/h2-10,16,18H,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYKCFPMWMAABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(C2CNC(=O)CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one
Reactant of Route 2
6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one
Reactant of Route 3
6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one
Reactant of Route 4
6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one
Reactant of Route 5
6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one
Reactant of Route 6
6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one

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